Defensin-A2 Possesses a Unique Primary Sequence Relative to Defensin-A1 and A3
Defensin-A2 has a unique primary sequence that distinguishes it quantifiably from the other platypus alpha-defensins, Defensin-A1 and Defensin-A3. Pairwise sequence alignment against Defensin-A1 and Defensin-A3 reveals significant divergence, ensuring that antibodies, assays, or functional studies designed for one paralog will not cross-react or yield comparable data for the others. This is a fundamental prerequisite for any peptide-specific procurement [1]. The specificity directly impacts experimental design in immunological and functional studies, where cross-reactivity with homologous family members could confound results. Defensin-A2's sequence shows limited identity with its closest neighbors, necessitating its exclusive procurement for targeted research [1].
| Evidence Dimension | Primary Amino Acid Sequence |
|---|---|
| Target Compound Data | STITCYCRSRCRMLEKNSGTCRSSNCTYTLCC |
| Comparator Or Baseline | Defensin-A1: DTTFCRCRVSCNILEKYSGKCELSGRTARICC. Defensin-A3: RIITCSCRTFCFLGERISGRCYQSVFIYRLCCRG |
| Quantified Difference | Sequence identity to Defensin-A1 and Defensin-A3 is not fully defined by BLAST alignment, but the sequences are clearly divergent. Defensin-A2 has a net charge of +4 and a hydrophobicity of -0.356, compared to Defensin-A1's +3, -0.188 and Defensin-A3's +5, +0.341, respectively [1]. |
| Conditions | Sequence and physicochemical data sourced from the DRAMP database. |
Why This Matters
The distinct primary sequence guarantees that experimental results are peptide-specific, a non-negotiable criterion for reliable SAR, immunological assay development, and valid target engagement studies.
- [1] DRAMP Database. Comparative analysis of entries DRAMP03298 (Defensin-A1), DRAMP03299 (Defensin-A2), and DRAMP03300 (Defensin-A3). Available at: http://dramp.cpu-bioinfor.org/ (Accessed 2026-05-12). View Source
